copper](/img/structure/B13133436.png)
[Salicylato](2,2'-bipyridine)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylato(2-)copper is a coordination compound that features a copper ion coordinated with salicylate and 2,2’-bipyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Salicylato(2-)copper typically involves the reaction of copper salts with salicylate and 2,2’-bipyridine ligands. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol, and then add salicylic acid and 2,2’-bipyridine. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain Salicylato(2-)copper .
Industrial Production Methods
While specific industrial production methods for Salicylato(2-)copper are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Salicylato(2-)copper can undergo various chemical reactions, including:
Oxidation: The copper center in the compound can participate in oxidation reactions, where it may be oxidized to a higher oxidation state.
Reduction: Conversely, the copper center can also undergo reduction reactions, where it is reduced to a lower oxidation state.
Substitution: The ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH or temperature of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions will result in new coordination compounds with different ligands.
科学的研究の応用
Salicylato(2-)copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which Salicylato(2-)copper exerts its effects involves the interaction of the copper center with molecular targets. In biological systems, the copper ion can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The salicylate and 2,2’-bipyridine ligands can also play a role in stabilizing the compound and facilitating its interaction with target molecules .
類似化合物との比較
Similar Compounds
- Salicylato(2-)nickel
- Salicylato(2-)zinc
- Salicylato(2-)cobalt
Uniqueness
Compared to similar compounds, Salicylato(2-)copper exhibits unique properties due to the presence of the copper ion. Copper’s ability to undergo redox reactions and form stable coordination complexes makes this compound particularly useful in catalytic and biological applications. Additionally, the specific combination of salicylate and 2,2’-bipyridine ligands imparts distinct electronic and structural characteristics that differentiate it from its nickel, zinc, and cobalt counterparts .
特性
分子式 |
C17H12CuN2O3 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
copper;2-oxidobenzoate;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H6O3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-4-2-1-3-5(6)7(9)10;/h1-8H;1-4,8H,(H,9,10);/q;;+2/p-2 |
InChIキー |
JKQIBNBMDJWXCA-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


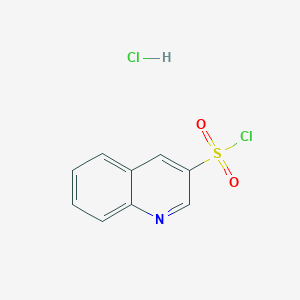
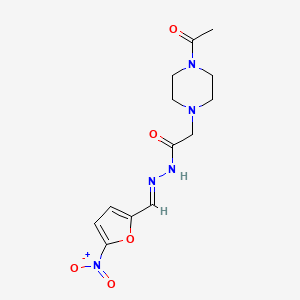
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)
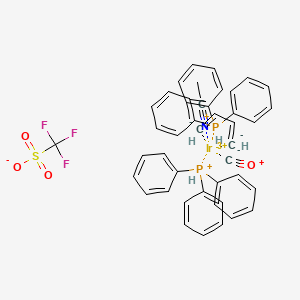
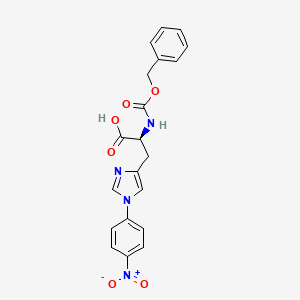

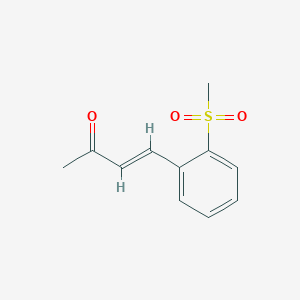
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
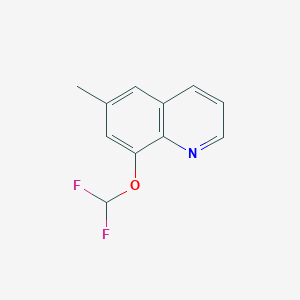
![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)



